molecular formula C9H18O9P+ B13357171 1-Hydroxypropan-2-yl (2,3,4,5,6-pentahydroxycyclohexyl) phosphonate

1-Hydroxypropan-2-yl (2,3,4,5,6-pentahydroxycyclohexyl) phosphonate

Cat. No.: B13357171
M. Wt: 301.21 g/mol
InChI Key: WUNYIERKXMGNEQ-UHFFFAOYSA-N
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Description

1-Hydroxypropan-2-yl (2,3,4,5,6-pentahydroxycyclohexyl) phosphonate is a complex organic compound characterized by its unique structure, which includes a hydroxypropan-2-yl group and a pentahydroxycyclohexyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Hydroxypropan-2-yl (2,3,4,5,6-pentahydroxycyclohexyl) phosphonate typically involves multi-step organic reactions. One common method includes the phosphorylation of a hydroxypropan-2-yl precursor with a pentahydroxycyclohexyl derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and pH to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Hydroxypropan-2-yl (2,3,4,5,6-pentahydroxycyclohexyl) phosphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The hydroxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substituting Agents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols.

Scientific Research Applications

1-Hydroxypropan-2-yl (2,3,4,5,6-pentahydroxycyclohexyl) phosphonate has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Hydroxypropan-2-yl (2,3,4,5,6-pentahydroxycyclohexyl) phosphonate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, influencing biochemical reactions. Its hydroxy groups enable it to form hydrogen bonds with target molecules, affecting their structure and function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Hydroxypropan-2-yl (2,3,4,5,6-pentahydroxycyclohexyl) phosphonate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity

Properties

Molecular Formula

C9H18O9P+

Molecular Weight

301.21 g/mol

IUPAC Name

1-hydroxypropan-2-yloxy-oxo-(2,3,4,5,6-pentahydroxycyclohexyl)oxyphosphanium

InChI

InChI=1S/C9H18O9P/c1-3(2-10)17-19(16)18-9-7(14)5(12)4(11)6(13)8(9)15/h3-15H,2H2,1H3/q+1

InChI Key

WUNYIERKXMGNEQ-UHFFFAOYSA-N

Canonical SMILES

CC(CO)O[P+](=O)OC1C(C(C(C(C1O)O)O)O)O

Origin of Product

United States

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